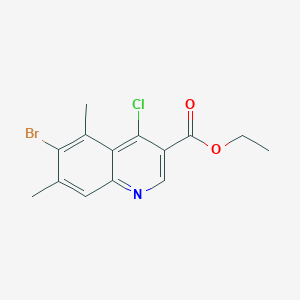
Ethyl 6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate is a chemical compound with the molecular formula C14H13BrClNO2 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13BrClNO2/c1-4-19-14(18)9-6-17-10-5-7(2)12(15)8(3)11(10)13(9)16/h5-6H,4H2,1-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 342.62 . It is a powder in physical form and should be stored at -10 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Catalytic Applications in Synthesis
Ethyl 6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate serves as a crucial intermediate in the synthesis of polyhydroquinoline derivatives. For instance, the use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst facilitates the one-pot condensation of dimedone with aryl/heteryl aldehydes, ethyl acetoacetate, and ammonium acetate, offering a clean, efficient, and simple method for producing ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates in high yields over a short reaction time (Khaligh, 2014).
Synthetic Applications in Cyclisation Reactions
The compound has been utilized in radical cyclisation reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles. This includes the alkylation of azoles (imidazoles, pyrroles, indoles, and pyrazoles) for the synthesis of radical precursors, demonstrating its versatility in creating structurally novel and intriguing molecules (Allin et al., 2005).
Role in the Synthesis of Novel Quinoline Derivatives
This compound is pivotal in the synthesis of new types of halomethylquinoline building blocks, leading to a range of structurally novel 2,4-bis(benzofuran-2-yl)quinoline and 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids. These compounds have been screened for in vitro anti-tubercular and anti-bacterial activities, showing significant potential as promising candidates for further investigation (Li et al., 2019).
Photolabile Protecting Group Applications
The compound's derivatives have been explored as photolabile protecting groups with sensitivity to multiphoton excitation, indicating their potential utility in the development of novel photochemical tools for biological research (Fedoryak & Dore, 2002).
Antibacterial Activity
Quinoline-3-carboxylates, derived from this compound, have been investigated for their potential as antibacterial agents. These studies involve synthesizing and testing various derivatives for their in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera, highlighting the compound's significance in medicinal chemistry research (Krishnakumar et al., 2012).
Safety and Hazards
The compound is associated with several hazard statements, including H315, H319, and H335 . These codes correspond to specific hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The compound should be handled with care, following the associated precautionary statements .
Eigenschaften
IUPAC Name |
ethyl 6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO2/c1-4-19-14(18)9-6-17-10-5-7(2)12(15)8(3)11(10)13(9)16/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUFTOCSTKEFOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C(=C(C2=C1Cl)C)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

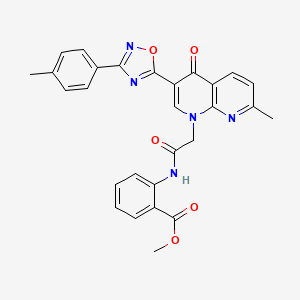
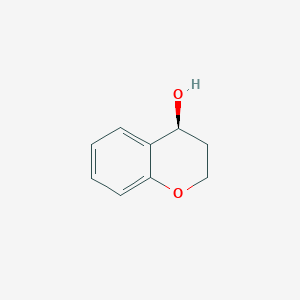
![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2536669.png)
![2-(4-chlorophenyl)-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2536672.png)
![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate](/img/structure/B2536674.png)
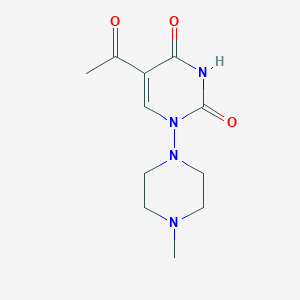
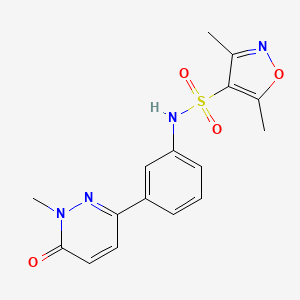
![7-(3-Hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2536679.png)
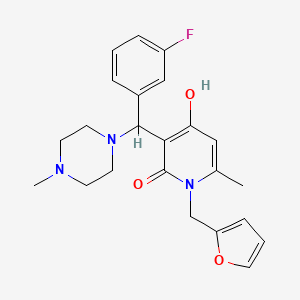

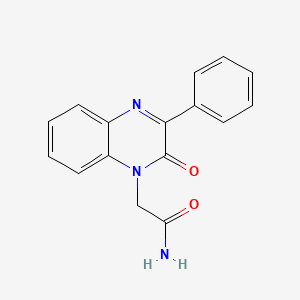
![N-(furan-2-ylmethyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2536687.png)
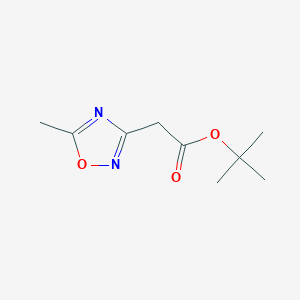
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2536690.png)